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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2',4'-

difluoropropiophenone

CAS No.: 898787-42-3

Cat. No.: B1327578

Get Quote

Executive Summary & Molecule Profile
In the high-stakes arena of pharmaceutical and agrochemical synthesis, 3-(4-

Chlorophenyl)-2',4'-difluoropropiophenone (Formula: C₁₅H₁₁ClF₂O; MW: 280.69 Da) serves as

a critical scaffold. Often utilized as a precursor for triazole antifungals and pyridine-based

pharmacophores, its precise structural characterization is paramount for impurity profiling and

metabolic tracking.

This guide provides a rigorous technical comparison of the mass spectrometry (MS) behaviors

of this analyte. Unlike standard datasheets, we analyze the mechanistic causality of

fragmentation, comparing the "Hard" ionization of Electron Impact (EI) against the "Soft"

ionization of Electrospray (ESI).

The Analyte at a Glance
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Feature Specification

IUPAC Name
3-(4-Chlorophenyl)-1-(2,4-

difluorophenyl)propan-1-one

Molecular Formula C₁₅H₁₁ClF₂O

Exact Mass 280.0467 Da

Key Structural Motifs
2,4-Difluorobenzoyl moiety; 4-Chlorophenethyl

moiety; Saturated ethylene bridge

Primary Application
Intermediate for azole antifungals; Agrochemical

synthesis

Comparative Analysis: Ionization Modalities
For the structural elucidation of C₁₅H₁₁ClF₂O, the choice of ionization technique dictates the

observed spectral landscape. We compare the two industry-standard approaches:

Feature
Method A: Electron Impact

(EI)

Method B: Electrospray

Ionization (ESI)

Energy Regime High Energy (70 eV) Low Energy (Soft Ionization)

Dominant Species
Radical Cation (

)

Protonated Molecule (

)

Fragmentation Extensive (In-source) Minimal (Requires CID/MS²)

Key Utility
Structural fingerprinting;

Library matching

Molecular weight confirmation;

LC-MS coupling

Detection Limit Nanogram range (GC-MS) Picogram range (LC-MS)

Expert Insight: For initial identification of this intermediate in a synthesis mixture, EI is superior

due to the diagnostic McLafferty rearrangement which confirms the ethylene bridge. However,

for biological matrices (metabolism studies), ESI is required to detect polar metabolites without

derivatization.
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Deep Dive: Electron Impact (EI) Fragmentation
Pathways
In EI (70 eV), the molecule forms a radical cation

at m/z 280 (with a characteristic chlorine isotope pattern at m/z 282). The fragmentation is
driven by the stability of the benzoyl cation and the capacity for hydrogen rearrangement.

Mechanism 1: Alpha-Cleavage (The Acylium Ion)
The most abundant cleavage occurs adjacent to the carbonyl group. The bond between the

carbonyl carbon and the alpha-methylene breaks heterolytically.

Pathway: Formation of the 2,4-difluorobenzoyl cation.

Diagnostic Ion:m/z 141 (Base Peak in many conditions).

Neutral Loss: 4-chlorobenzyl radical (C₇H₆Cl•).

Mechanism 2: The McLafferty Rearrangement
Because the molecule possesses a

-hydrogen (on the chlorophenyl ring ortho-position) relative to the carbonyl oxygen, a site-
specific rearrangement occurs.

Process: The carbonyl oxygen abstracts a

-hydrogen, leading to a six-membered transition state, followed by beta-cleavage.

Product: The enol form of 2',4'-difluoroacetophenone.

Diagnostic Ion:m/z 156.

Neutral Loss: 4-chlorostyrene (C₈H₇Cl).

Mechanism 3: Benzylic Cleavage (Tropylium Formation)
The 4-chlorobenzyl moiety can cleave to form a stable carbocation, which often rearranges to a

chlorotropylium ion.
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Diagnostic Ion:m/z 125 (³⁵Cl) and m/z 127 (³⁷Cl).

Visualization of EI Pathways

Molecular Ion (M+•)
m/z 280/282

Acylium Ion
[2,4-F2-Ph-CO]+

m/z 141

α-Cleavage
(- C8H8Cl•)

McLafferty Product
[2,4-F2-Ph-C(OH)=CH2]+•

m/z 156

McLafferty Rearr.
(- Chlorostyrene)

Chlorotropylium Ion
[C7H6Cl]+
m/z 125

Benzylic Cleavage
(- C9H5F2O•)

Difluorophenyl Cation
[C6H3F2]+

m/z 113

- CO (28 Da)

Click to download full resolution via product page

Figure 1: Primary Electron Impact (EI) fragmentation pathways for C₁₅H₁₁ClF₂O showing the

competition between alpha-cleavage and rearrangement.

Deep Dive: ESI-MS/MS Fragmentation (CID)
In ESI, the molecule is typically observed as the protonated species

. Fragmentation is induced via Collision Induced Dissociation (CID).

The "Fluorine Effect" in CID
Fluorine atoms on the benzoyl ring exert a strong electron-withdrawing effect, destabilizing the

acylium ion relative to non-fluorinated analogs. However, in CID, the cleavage of the C-C bond

alpha to the carbonyl remains the dominant low-energy pathway.

Experimental Protocol: ESI-MS/MS Workflow
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To replicate these results, follow this self-validating protocol:

Preparation: Dissolve 1 mg of C₁₅H₁₁ClF₂O in 1 mL Methanol (HPLC grade). Dilute 1:100

with 0.1% Formic Acid in 50:50 MeOH:H₂O.

Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole.

Source Settings:

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

Precursor Selection: Isolate m/z 281.0 (monoisotopic).

Collision Energy Ramp: 10 -> 40 eV.

Observed Transitions (ESI Positive Mode)
Precursor (m/z) Product Ion (m/z) Identity

Collision Energy
(eV)

281.0 141.0 [2,4-Difluorobenzoyl]⁺ 15-20

281.0 157.0

[2,4-

Difluoroacetophenone

+H]⁺ (McLafferty-like)

25

141.0 113.0
[2,4-Difluorophenyl]⁺

(Loss of CO)
35

Summary of Diagnostic Fragments
Use this table to validate your spectral data.
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m/z (Nominal) Ion Type Origin
Relative
Abundance (EI)

280
Molecular Ion (

)
Intact Molecule Moderate (20-40%)

282
Isotope Peak (

)
³⁷Cl contribution ~33% of m/z 280

156 Rearrangement Ion McLafferty Product High (50-80%)

141 Acylium Ion α-Cleavage Base Peak (100%)

125 Carbenium Ion
Chlorobenzyl

fragment
Moderate

113 Aryl Cation
Loss of CO from m/z

141
Low
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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